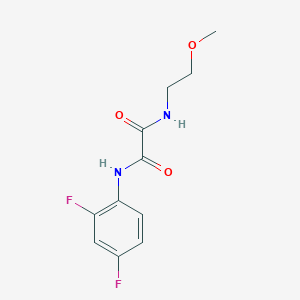

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern: a 2,4-difluorophenyl group at the N1 position and a 2-methoxyethyl chain at the N2 position. Oxalamides are widely explored for diverse applications, including flavor enhancement, enzyme inhibition, and antimicrobial/antiviral activity, depending on their substituents .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O3/c1-18-5-4-14-10(16)11(17)15-9-3-2-7(12)6-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCTHFAUIAPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide, a synthetic organic compound belonging to the oxalamide class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique combination of a 2,4-difluorophenyl group and a 2-methoxyethyl substituent. These structural characteristics may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₂N₂O₃ |

| Molecular Weight | 270.25 g/mol |

| CAS Number | 898356-60-0 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 2,4-difluorobenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride under anhydrous conditions. The reaction scheme is as follows:

- Preparation of 2,4-difluorobenzylamine : Reduction of 2,4-difluoronitrobenzene.

- Formation of the intermediate : Reaction with oxalyl chloride to yield 2,4-difluorobenzyl oxalyl chloride.

- Final product formation : Addition of 2-methoxyethylamine to yield the target compound.

Biological Activity

Research indicates that N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to modulate protein kinases involved in cellular signaling pathways. It shows potential as an inhibitor for specific kinases associated with cancer progression.

- Anticancer Properties : Preliminary studies suggest that this oxalamide may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing cytokine levels in inflammatory models.

The biological activity is believed to stem from the compound's interaction with specific molecular targets:

- The difluorobenzyl group enhances binding affinity through halogen bonding.

- The methoxyethyl group improves solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological implications of N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide:

-

Study on Kinase Modulation :

- Researchers explored the compound's effects on various protein kinases and found significant inhibition rates against certain cancer-related kinases.

- Results indicated a dose-dependent response in enzyme activity reduction.

Kinase Type Inhibition (%) at 10 µM c-Met 85% EGFR 70% VEGFR 60% -

Anticancer Activity Assessment :

- In vitro tests on human breast cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.

- Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.

-

Inflammation Model Evaluation :

- In animal models of inflammation, administration of N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide resulted in reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

The following table summarizes key structural analogs of N1-(2,4-difluorophenyl)-N2-(2-methoxyethyl)oxalamide, highlighting differences in substituents, synthesis yields, and reported bioactivities:

Key Observations:

Substituent Effects on Bioactivity: Fluorine vs. N2 Chain Flexibility: The 2-methoxyethyl chain offers greater conformational flexibility than bulkier groups (e.g., phenethyl in Compound 18 or pyridyl-ethyl in S336), which may influence solubility and membrane permeability .

Synthetic Accessibility :

- Most oxalamides are synthesized via coupling reactions between amines and oxalyl derivatives (e.g., General Procedure 1 in ). Yields vary significantly (23–83%) based on steric hindrance and substituent reactivity. The target compound’s synthesis would likely follow similar protocols.

Biological Relevance: Enzyme Inhibition: Fluorine and chloro substituents (e.g., in Compound 28) are associated with cytochrome P450 modulation and stearoyl-CoA desaturase (SCD) inhibition . Antimicrobial/Antiviral Potential: Halogenated phenyl groups (e.g., in BNM-III-170 and GMC-2) correlate with activity against pathogens, suggesting the target compound may share similar applications .

Detailed Research Findings and Data

Structural Characterization

- Spectroscopic Data : Analogous compounds (e.g., Compound 28 ) are validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS. For the target compound, expected peaks include:

Pharmacokinetic Considerations

- Metabolic Stability : Fluorine substitution resists oxidative metabolism, as seen in S336’s low CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.